L-Gulose
Overview
Description
L-Gulose is a rare sugar, specifically an aldohexose monosaccharide with the chemical formula C6H12O6 It is the L-isomer of gulose, making it an enantiomer of the more common D-gulose Unlike D-gulose, this compound does not occur naturally in living organisms and must be synthesized in the laboratory
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Gulose can be synthesized from D-mannose through a series of chemical reactions. The process involves the epimerization of D-mannose at the C-5 position to produce this compound. This method typically requires nine steps and yields highly functionalized this compound derivatives with a total yield of 21-23% . Another method involves the use of recombinant Escherichia coli harboring a unique mannitol dehydrogenase, which can convert D-sorbitol to this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as the use of genetically modified microorganisms, hold promise for more efficient and cost-effective production in the future.
Chemical Reactions Analysis
Types of Reactions
L-Gulose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of D-sorbitol to produce this compound using a wheat-bran culture extract of the fungus Penicillium sp. KU-1 .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include D-mannose, mannitol dehydrogenase, and various protecting groups for the intermediates. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major product formed from these reactions is this compound itself. Additionally, this compound derivatives, such as this compound pentaacetate, can be synthesized for specific applications in research and industry.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-gulose involves its interaction with specific enzymes and metabolic pathways. For example, this compound pentaacetate stimulates insulin release by interacting with pancreatic beta cells . Additionally, this compound cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, which limits its use as an energy source in living organisms .
Comparison with Similar Compounds
L-Gulose is similar to other L-hexoses, such as L-glucose, L-galactose, and L-allose. it is unique in its specific applications and properties:
L-Glucose: Like this compound, L-glucose is an enantiomer of the more common D-glucose.
L-Galactose: L-Galactose is another rare sugar with applications in the synthesis of complex carbohydrates and glycosides.
L-Allose: L-Allose is used in research for its potential antiviral and anticancer properties.
Properties
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342718 | |
Record name | L-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-89-0 | |
Record name | L-Gulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Gulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-gulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GULOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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